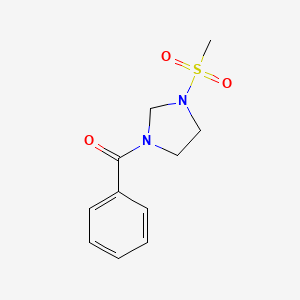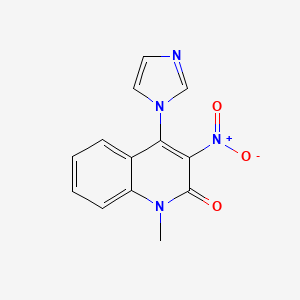![molecular formula C15H19F2NO3 B5636209 (2,3-difluoro-4-methoxyphenyl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone](/img/structure/B5636209.png)
(2,3-difluoro-4-methoxyphenyl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-difluoro-4-methoxyphenyl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluoro-4-methoxyphenyl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone typically involves multiple steps. The initial step often includes the preparation of the 2,3-difluoro-4-methoxyphenyl precursor, followed by the introduction of the pyrrolidinyl group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent addition rates, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-difluoro-4-methoxyphenyl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2,3-difluoro-4-methoxyphenyl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-difluoro-4-methoxyphenyl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3-difluoro-4-methoxyphenyl derivatives: These compounds share the core structure but differ in the substituents attached to the pyrrolidinyl group.
Trimethylpyrrolidinyl derivatives: These compounds have variations in the aromatic ring substituents.
Uniqueness
The uniqueness of (2,3-difluoro-4-methoxyphenyl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2,3-difluoro-4-methoxyphenyl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-14(2)7-18(8-15(14,3)20)13(19)9-5-6-10(21-4)12(17)11(9)16/h5-6,20H,7-8H2,1-4H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZKALCQKJPNPD-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=C(C(=C(C=C2)OC)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C(=O)C2=C(C(=C(C=C2)OC)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B5636162.png)
![9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636173.png)
![7-nitrobenzo[f]quinoline](/img/structure/B5636180.png)
![1-(2-Fluorophenyl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5636188.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5636189.png)
![6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B5636193.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5636197.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-1(2H)-phthalazinone](/img/structure/B5636201.png)
![cis-4-hydroxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B5636226.png)

